molecular formula C11H15NO2 B3307111 Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- CAS No. 931409-73-3

Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-

Cat. No.: B3307111
CAS No.: 931409-73-3
M. Wt: 193.24 g/mol
InChI Key: XEJBWNVKUCYHJV-NSHDSACASA-N
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Description

Contextualization of Pyrrolidine (B122466) Frameworks in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry. frontiersin.org This saturated ring system is a core component of numerous natural products, including many alkaloids, and is present in a wide array of FDA-approved drugs. frontiersin.orgnih.gov Its significance is amplified by several key characteristics:

Structural Versatility : The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for creating molecules that can fit into the complex binding sites of biological targets. nih.govresearchgate.net

Stereochemical Richness : The carbon atoms of the pyrrolidine ring can be stereogenic centers, allowing for the creation of diverse stereoisomers. The specific spatial arrangement of substituents can dramatically influence a compound's biological profile and its binding affinity to enantioselective proteins. nih.govresearchgate.net

Physicochemical Properties : The nitrogen atom in the pyrrolidine ring imparts basicity and can serve as a hydrogen bond acceptor, crucial for molecular interactions and influencing properties like solubility. nih.gov

The pyrrolidine nucleus is found in a wide range of pharmacologically active agents, demonstrating activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. frontiersin.org Its prevalence in both natural compounds and synthetic drugs underscores its role as a "privileged scaffold" in drug design. mdpi.commdpi.com

Examples of FDA-Approved Drugs Containing a Pyrrolidine Ring
Captopril
Anisomycin
Asunaprevir
Sulpiride
Gemifloxacin

This table contains a selection of drugs where the pyrrolidine scaffold is a key structural component. mdpi.com

Significance of Phenoxy and Methoxy (B1213986) Substituents in Chemical Design

The biological activity of a core scaffold like pyrrolidine is heavily modulated by its substituents. In the case of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, the phenoxy and methoxy groups are critical design elements.

The phenoxy group , an aromatic ether, is a common moiety in many approved drugs. nih.gov Its presence can influence a molecule's properties in several ways:

It can enhance lipophilicity, which may affect the molecule's ability to cross biological membranes. ontosight.ai

The aromatic ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. mdpi.com

The ether linkage provides a degree of conformational flexibility.

The methoxy group (-OCH3) is one of the most frequently encountered substituents in medicinal chemistry and is prevalent in natural products. nih.gov Its inclusion in a molecular design is often strategic, as it can:

Influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.gov

Act as a hydrogen bond acceptor.

Block metabolic oxidation at the position it occupies on an aromatic ring, thereby improving metabolic stability. researchgate.net

Alter electronic properties, which can modulate the reactivity and binding affinity of the entire molecule. mdpi.com

The combination of these substituents on the pyrrolidine framework creates a molecule with a specific balance of lipophilicity, polarity, and steric bulk, all of which are critical determinants of its potential biological activity.

Functional Group Potential Contributions to Molecular Properties
Pyrrolidine Core scaffold, stereochemistry, basicity. frontiersin.orgnih.govresearchgate.net
Phenoxy Lipophilicity, aromatic interactions, conformational flexibility. mdpi.comontosight.ai
Methoxy Metabolic stability, hydrogen bonding, electronic modulation. nih.govresearchgate.net

Rationale for Academic Investigation of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-

While specific, in-depth academic studies focused exclusively on Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established importance of its constituent parts. The academic interest in this compound likely stems from a hypothesis-driven approach to drug discovery, where known bioactive scaffolds are combined to create novel chemical entities with potentially enhanced or new therapeutic properties.

The investigation of this molecule is rationalized by the pursuit of new agents that may target a variety of biological systems. For instance, substituted pyrrolidines have been explored as antagonists for various receptors, including histamine (B1213489) H3 receptors. nih.gov Furthermore, compounds bearing the 3-methoxyphenyl (B12655295) group attached to a pyrrolidine ring have been investigated for their potential biological activities. ontosight.aiontosight.ai

Therefore, the synthesis and study of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- is a logical step in the exploration of chemical space around the pyrrolidine scaffold. Researchers would be motivated to determine how the specific combination of the (3S)-stereochemistry, the meta-positioned methoxy group on the phenoxy ring, and the ether linkage at the 3-position of the pyrrolidine ring collectively influence its biological activity profile. Such studies are fundamental to building structure-activity relationships (SAR) that guide the future design of more potent and selective therapeutic agents.

Properties

IUPAC Name

(3S)-3-(3-methoxyphenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJBWNVKUCYHJV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)O[C@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291829
Record name (3S)-3-(3-Methoxyphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931409-73-3
Record name (3S)-3-(3-Methoxyphenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931409-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(3-Methoxyphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations in the Synthesis and Biological Action of Pyrrolidine, 3 3 Methoxyphenoxy , 3s

Importance of the (3S)- Stereochemistry in Molecular Recognition

The specific (3S)- configuration of Pyrrolidine (B122466), 3-(3-methoxyphenoxy)-, (3S)- is paramount for its interaction with biological targets, a principle that is well-established in medicinal chemistry. The three-dimensional structure of a molecule dictates its ability to bind to the specific and chiral environment of a protein's active site, much like a key fits into a lock. For many pyrrolidine derivatives, the biological targets are monoamine transporters, including the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). wikipedia.orgnih.govnih.govabmole.commangliklab.com These transporters are themselves chiral entities, and thus they can differentiate between the enantiomers of a chiral ligand.

The (3S)- stereoisomer of a 3-substituted pyrrolidine will present its substituent in a distinct spatial orientation compared to its (3R)- counterpart. This can lead to significant differences in binding affinity and efficacy. For instance, in a series of pyrrolidine-containing cathinone (B1664624) derivatives, the potency and selectivity for DAT over SERT were found to be key determinants of their reinforcing effectiveness, with subtle changes in structure significantly altering this ratio. nih.gov Studies on other pyrrolidine derivatives have shown that one enantiomer can be significantly more potent or have a different pharmacological profile than the other. For example, in certain series of compounds, the (R)-configuration at the 3-position of the pyrrolidine ring can confer selective estrogen receptor antagonist activity, highlighting the profound impact of stereochemistry. nih.gov

While the specific biological target for Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- is not extensively detailed in publicly available literature, related compounds with a 3-aryloxy-pyrrolidine scaffold have been investigated as inhibitors of monoamine transporters. nih.gov It is highly probable that the (3S)-enantiomer of 3-(3-methoxyphenoxy)pyrrolidine (B3281693) exhibits a specific and potent interaction with one or more of these transporters, and this specificity is a direct result of the precise orientation of the 3-methoxyphenoxy group, which allows for optimal binding within the transporter's binding pocket.

Enantioselective and Diastereoselective Control in Pyrrolidine Synthesis

The synthesis of enantiomerically pure pyrrolidines, such as the (3S)- isomer of 3-(3-methoxyphenoxy)pyrrolidine, is a significant area of research in organic chemistry. mdpi.com The goal of these synthetic strategies is to control the formation of the chiral center at the C3 position, yielding the desired stereoisomer in high purity. This is achieved through enantioselective and diastereoselective reactions.

Enantioselective synthesis aims to produce a single enantiomer from an achiral or racemic starting material. Common strategies include:

Asymmetric Catalysis: This involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. For example, asymmetric 1,3-dipolar cycloaddition reactions are a powerful method for constructing the pyrrolidine ring with high enantioselectivity. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed.

Resolution of Racemates: This involves separating a mixture of enantiomers. This can be done through crystallization with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer. abmole.comnih.gov

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers. For instance, in the synthesis of pyrrolidines with substituents at both C2 and C5, controlling the cis or trans relationship between these substituents is crucial. nih.gov Various methods, including multicomponent reactions catalyzed by Lewis acids like Yb(OTf)₃, have been developed to achieve high diastereoselectivity in the synthesis of substituted pyrrolidines. wikipedia.org

The synthesis of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- would likely start from a chiral precursor, such as a derivative of L-proline or L-malic acid, or employ an asymmetric synthetic step to establish the (3S)-stereocenter. mdpi.comnih.gov The choice of synthetic route is critical to ensure high enantiomeric purity, which is essential for its intended biological activity.

Chirality and its Influence on Molecular Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in molecular recognition and pharmacology. mdpi.comnih.gov Biological systems, being composed of chiral building blocks like L-amino acids and D-sugars, are inherently chiral environments. This chirality at the macroscopic level of proteins and enzymes leads to stereospecific interactions with chiral drug molecules.

The two enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even produce undesirable side effects. This is because the enantiomers will interact differently with the chiral binding site of a receptor or enzyme. The "fit" of one enantiomer may be optimal, leading to a strong and productive interaction, while the other enantiomer may bind weakly or not at all.

Advanced Synthetic Methodologies for Pyrrolidine, 3 3 Methoxyphenoxy , 3s and Its Analogs

Retrosynthetic Analysis of the Pyrrolidine (B122466), 3-(3-methoxyphenoxy)-, (3S)- Scaffold

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.org For Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, the analysis reveals two primary disconnections that simplify the structure into key precursors.

The most logical initial disconnection is the carbon-oxygen (C-O) ether bond, as etherification is a well-established transformation. This disconnection (see Figure 1) yields two key synthons: the chiral (3S)-pyrrolidin-3-ol core and a 3-methoxyphenoxy synthon. The corresponding chemical equivalents are the enantiopure (3S)-3-hydroxypyrrolidine and 3-methoxyphenol (B1666288), both of which are readily available or can be synthesized.

A further retrosynthetic step involves the disconnection of the pyrrolidine ring itself. This can be envisioned through various cyclization strategies, often tracing back to linear precursors derived from chiral pool materials like amino acids or through asymmetric synthesis from achiral starting materials. google.com For instance, (S)-3-hydroxypyrrolidine can be synthesized from starting materials such as D-malic acid or L-glutamic acid, which already possess the required stereochemistry. google.com

Figure 1: Retrosynthetic Analysis

Stereoselective Synthetic Routes to (3S)-Pyrrolidine Derivatives

The critical structural feature of the target molecule is the enantiopure (3S)-pyrrolidine ring. The synthesis of such chiral heterocycles is a major focus in organic chemistry, with several powerful strategies available.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis utilizes chiral catalysts to transform prochiral starting materials into chiral products with high enantioselectivity. Both organocatalysis and metal catalysis have proven effective for constructing the pyrrolidine scaffold.

Organocatalysis: Proline and its derivatives are powerful organocatalysts for asymmetric reactions. francis-press.comyoutube.com For instance, diarylprolinol silyl (B83357) ethers have been used to catalyze the asymmetric functionalization of aldehydes, a key step in building blocks that can be cyclized to form chiral pyrrolidines. francis-press.com

Metal Catalysis: Transition metals like gold, rhodium, and palladium are central to many asymmetric syntheses of pyrrolidines. Gold-catalyzed tandem reactions, for example, can facilitate alkyne hydroamination followed by cyclization to produce substituted pyrrolidines. masterorganicchemistry.com Similarly, rhodium-catalyzed asymmetric C(sp³)–H amination allows for the direct formation of the pyrrolidine ring from a linear amine precursor with high stereocontrol. organic-chemistry.org

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

Catalytic SystemReaction TypeKey Features
Diarylprolinol Silyl Ethers Organocatalytic Aldol (B89426)/Michael AdditionsEnables asymmetric functionalization of aldehydes and ketones, precursors to pyrrolidines. francis-press.com
Gold(I) / Chiral Ligands Tandem Hydroamination/CyclizationEfficiently constructs pyrrolidine derivatives from amino-alkynes. masterorganicchemistry.com
Rhodium(II) / Chiral Ligands Intramolecular C-H AminationForms the pyrrolidine ring via direct C-H bond functionalization. organic-chemistry.org
Iridium / Chiral Ligands Asymmetric Allylic SubstitutionCreates chiral centers that can direct subsequent ring-closing metathesis to form pyrrolidines. organic-chemistry.org

Chiral Auxiliary-Mediated Approaches for Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. organic-chemistry.org After the desired transformation, the auxiliary is removed. This method is highly reliable for securing a specific stereochemical outcome.

One of the most effective auxiliaries for synthesizing chiral amines and their derivatives is tert-butanesulfinamide (Ellman's auxiliary). acsgcipr.org Condensation of tert-butanesulfinamide with a ketone or aldehyde forms a chiral N-sulfinylimine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group. The resulting product can then be cyclized, and the auxiliary removed under mild acidic conditions to furnish the enantiopure pyrrolidine. acsgcipr.orgwipo.intwikipedia.org Another widely used class includes Evans-type oxazolidinone auxiliaries, particularly in asymmetric aldol reactions that set key stereocenters for subsequent cyclization. organic-chemistry.org

Biocatalytic Strategies for Enantiopure Pyrrolidine Synthesis

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. wikipedia.orgresearchgate.net For the synthesis of enantiopure pyrrolidines, particularly the (3S)-3-hydroxypyrrolidine precursor, keto reductases (KREDs) and transaminases (ATAs) are exceptionally useful. wikipedia.org

A common biocatalytic route involves the reduction of a prochiral ketone, such as N-protected-pyrrolidin-3-one. wikipedia.org

Keto Reductases (KREDs): These enzymes can reduce the ketone to the corresponding (S)- or (R)-alcohol with extremely high enantiomeric excess (>99% ee). wikipedia.org

Amine Transaminases (ATAs): Alternatively, ATAs can convert the ketone into a chiral amine, providing access to 3-aminopyrrolidine (B1265635) derivatives, which can also serve as precursors. wikipedia.orgnih.gov

More advanced strategies involve engineered enzymes, such as cytochrome P450 variants, which can catalyze intramolecular C-H amination of organic azides to construct the chiral pyrrolidine ring directly. researchgate.netwikipedia.org

Table 2: Biocatalytic Routes to Chiral Pyrrolidine Precursors

Enzyme ClassSubstrate ExampleProductKey Advantage
Keto Reductase (KRED) N-Boc-3-pyrrolidinone(S)-N-Boc-3-hydroxypyrrolidineHigh conversion and >99% enantiomeric excess. wikipedia.org
Amine Transaminase (ATA) N-Boc-3-pyrrolidinone(S)-N-Boc-3-aminopyrrolidineProvides access to chiral amino-pyrrolidines. wikipedia.org
Cytochrome P411 (Engineered) Alkyl AzidesChiral PyrrolidinesDirect C-H amination for ring formation. researchgate.netwikipedia.org
Monoamine Oxidase (MAO-N) Racemic 2,5-disubstituted pyrrolidinesEnantiopure 2,5-disubstituted pyrrolidineSelective oxidation of one diastereomer to achieve high stereoselectivity. nih.gov

Key Reaction Pathways for Incorporating Phenoxy and Methoxy (B1213986) Moieties

The final key transformation in the synthesis of the target molecule is the formation of the aryl ether bond between the (3S)-3-hydroxypyrrolidine scaffold and the 3-methoxyphenol moiety.

Etherification and Arylation Reactions

Several classic and modern organic reactions are suitable for constructing the C-O-Aryl bond with high efficiency. The choice of method often depends on the specific protecting groups on the pyrrolidine nitrogen and the desired reaction conditions.

Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then displaces a halide or other suitable leaving group. masterorganicchemistry.comnih.gov In this context, 3-methoxyphenol would be deprotonated with a base (e.g., NaH), and the resulting phenoxide would react with a (3S)-pyrrolidine bearing a leaving group (e.g., tosylate, mesylate, or iodide) at the C3 position. For this to work, (3S)-3-hydroxypyrrolidine would first need to be converted to an appropriate electrophile.

Mitsunobu Reaction: This powerful reaction allows for the direct coupling of an alcohol with an acidic pronucleophile (pKa < 13), such as a phenol (B47542), with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgresearchgate.net The reaction is mediated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). researchgate.net To synthesize the target molecule, (3R)-3-hydroxypyrrolidine would be reacted with 3-methoxyphenol under Mitsunobu conditions to yield the desired (3S)-phenoxy product via SN2-type inversion. This is a highly reliable method for achieving the desired stereochemistry. nih.govorganic-chemistry.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a modern and highly versatile method for forming C-O bonds. wikipedia.org It typically couples an alcohol or phenol with an aryl halide or triflate. To form the target ether, (3S)-3-hydroxypyrrolidine (as the alcohol) could be coupled with 3-bromoanisole (B1666278) or a related aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.org This method is known for its excellent functional group tolerance. libretexts.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like (3S)-3-(3-methoxyphenoxy)pyrrolidine, these methods are ideal for the key bond-forming step that attaches the 3-methoxyphenoxy group to the pyrrolidine ring.

The most direct application would be a Buchwald-Hartwig C-O cross-coupling reaction. This methodology involves the coupling of an alcohol with an aryl halide or triflate, catalyzed by a palladium complex. In the context of synthesizing the target compound, this would typically involve the reaction of (3S)-3-hydroxypyrrolidine with a suitable aryl partner such as 3-bromoanisole or 3-methoxyphenyl (B12655295) triflate. The reaction is facilitated by a palladium catalyst, often in combination with a specialized phosphine ligand (e.g., biarylphosphines like SPhos or XPhos) and a base.

While direct C-O coupling is a primary strategy, palladium catalysis has also been extensively used to form C-C bonds at the 3-position of the pyrrolidine scaffold. A notable example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. nih.gov This process allows for the direct synthesis of 3-aryl pyrrolidines from readily available starting materials. nih.gov In these reactions, an aryl group is added across the double bond of a pyrroline, resulting in a saturated pyrrolidine product. nih.gov The reaction demonstrates broad substrate scope with various arylating agents and provides facile catalytic access to molecules with potent biological activity. nih.gov

Unlike N-acyl pyrrolines, which typically yield alkene products via Mizoroki-Heck arylation, N-alkyl pyrrolines preferentially undergo hydroarylation to form the saturated pyrrolidine ring. nih.gov This highlights the powerful role of the nitrogen substituent in directing the reaction pathway. The process is operationally simple and can deliver drug-like molecules in a single step. nih.gov

Table 1: Palladium-Catalyzed Hydroarylation of N-Propyl-2-pyrroline
Arylating Agent (Ar-X)Catalyst SystemSolvent/BaseYield (%)Reference
4-BromotoluenePd(OAc)₂, P(o-tol)₃DMF, NaOCHO81 nih.gov
4-BromoanisolePd(OAc)₂, P(o-tol)₃DMF, NaOCHO75 nih.gov
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂, P(o-tol)₃DMF, NaOCHO70 nih.gov
3-BromopyridinePd(OAc)₂, P(o-tol)₃DMF, NaOCHO65 nih.gov

Multi-Component Reactions (MCRs) and Cycloaddition Strategies for Pyrrolidine Scaffolds

While cross-coupling reactions functionalize a pre-existing pyrrolidine ring, multi-component reactions (MCRs) and cycloaddition strategies build the heterocyclic core itself from simpler, acyclic precursors. mdpi.com These methods are highly convergent and atom-economical, enabling the rapid assembly of complex and diverse molecular architectures. mdpi.comnih.gov

The [3+2] cycloaddition reaction is one of the most powerful methods for constructing five-membered rings like pyrrolidine. mdpi.com A common and effective variant is the 1,3-dipolar cycloaddition involving an azomethine ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. nih.govacs.org Azomethine ylides can be generated in situ from various sources, such as the thermal or catalytic decarboxylation of α-amino acids or the reaction of an α-imino ester with a Lewis acid. acs.org

This strategy offers excellent control over regio- and stereoselectivity, which is critical for synthesizing enantiomerically pure compounds like (3S)-3-(3-methoxyphenoxy)pyrrolidine. acs.orgacs.org For instance, a chiral catalyst can be employed to induce asymmetry, or a chiral starting material can be used to transfer its stereochemistry to the final product. By choosing a dipolarophile with an appropriate functional group (e.g., a protected hydroxyl group), a 3-hydroxypyrrolidine precursor can be synthesized, which is then ready for functionalization via methods described in the previous section.

MCRs offer another efficient route to highly substituted pyrrolidines in a single synthetic operation. scilit.com For example, a one-pot reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in the presence of a Lewis acid like TiCl₄ can construct up to three stereogenic centers diastereoselectively. acs.orgscilit.com Such reactions are highly efficient and provide access to complex pyrrolidine derivatives that would otherwise require lengthy, multi-step syntheses. acs.org Recently, DNA-compatible three-component cycloadditions have been developed to synthesize pyrrolidine-fused scaffolds for DNA-encoded libraries, highlighting the mild conditions and broad applicability of these methods. nih.govacs.org

Table 2: Strategies for Pyrrolidine Scaffold Synthesis
MethodKey ReactantsGeneral OutcomeReference
[3+2] CycloadditionAzomethine Ylide + DipolarophileForms the core pyrrolidine ring, allows for high stereocontrol. mdpi.comacs.org
Asymmetric MCRPhenyldihydrofuran + N-Tosyl imino ester + SilaneDiastereoselective synthesis of highly substituted pyrrolidines. acs.orgscilit.com
DNA-Compatible MCRDNA-conjugated amino acid + Aldehyde + MaleimideMild, aqueous synthesis of pyrrolidine-fused scaffolds for libraries. nih.gov

Solid-Phase Organic Synthesis (SPOS) Techniques for Pyrrolidine Derivatives

Solid-Phase Organic Synthesis (SPOS) is a powerful technology for the preparation of large collections of compounds, known as chemical libraries, for high-throughput screening and drug discovery. ijpsr.com This technique simplifies purification by immobilizing the substrate on a solid support (e.g., polystyrene resin), allowing excess reagents and by-products to be washed away after each reaction step. nih.govijpsr.com

SPOS has been successfully applied to the synthesis of diverse pyrrolidine derivatives, moving beyond its traditional use in peptide synthesis. mdpi.com A key strategy in combinatorial chemistry is the "split-pool" method, where portions of the resin are reacted with different building blocks, then pooled, mixed, and re-divided for the next synthetic step. nih.gov This approach enables the exponential generation of a vast number of unique compounds on individual resin beads. nih.gov

A notable application is the encoded combinatorial synthesis of a mercaptoacyl pyrrolidine library. nih.gov In this work, pyrrolidines were assembled on TentaGel resin beads, with each bead also carrying an oligomeric chemical tag that recorded the synthetic history of the specific compound on that bead. nih.gov After synthesis and cleavage from the support, the library was screened for biological activity. The structures of the most potent inhibitors were rapidly identified by decoding the tags from the active beads. nih.gov

The synthesis of highly substituted pyrrolidine libraries has also been demonstrated starting from complex scaffolds, such as bicyclic β-lactams, using both solid-phase and solution-phase methods. nih.gov These advanced SPOS techniques are crucial for diversity-oriented synthesis, providing efficient access to novel pyrrolidine derivatives for medicinal chemistry exploration. acs.org

Table 3: Key Concepts in Solid-Phase Pyrrolidine Synthesis
ConceptDescriptionAdvantageReference
Solid SupportAn insoluble polymer resin (e.g., polystyrene) to which the starting material is anchored.Simplifies purification; allows use of excess reagents to drive reactions to completion. ijpsr.com
LinkerA bifunctional molecule that connects the compound to the solid support and is designed to be cleaved under specific conditions to release the final product.Controls the release of the final compound from the resin. nih.gov
Split-Pool SynthesisA strategy of dividing, reacting, and recombining resin portions to generate a large library of compounds.Exponentially increases the number of unique compounds synthesized in parallel. nih.gov
Chemical EncodingAttaching a readable chemical tag (e.g., an oligomer) to each bead to record the identity of the synthesized compound.Allows for rapid structure determination of active compounds ("hits") from a large library. nih.gov

Rigorous Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for assembling the complete molecular structure.

For (3S)-3-(3-methoxyphenoxy)pyrrolidine, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the pyrrolidine (B122466) ring and the methoxyphenoxy group.

HSQC would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC would identify longer-range correlations between protons and carbons (typically over two to three bonds), providing crucial information for connecting the pyrrolidine ring to the 3-methoxyphenoxy substituent.

An illustrative representation of the expected ¹H and ¹³C NMR chemical shifts for the core structural fragments of (3S)-3-(3-methoxyphenoxy)pyrrolidine is presented below. Actual experimental values would be necessary for a definitive assignment.

Illustrative NMR Data Interpretation

Atom Type Expected Chemical Shift Range (ppm) Information Provided
Aromatic Protons (C₆H₄) 6.5 - 7.5 Substitution pattern on the benzene (B151609) ring.
Pyrrolidine Protons (CH, CH₂) 2.0 - 4.0 Conformation and substitution of the pyrrolidine ring.
Methoxy (B1213986) Protons (OCH₃) ~3.8 Presence of the methoxy group.
Aromatic Carbons (C₆H₄) 110 - 160 Electronic environment of the aromatic ring.
Pyrrolidine Carbons (CH, CH₂) 30 - 70 Carbon framework of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas.

For (3S)-3-(3-methoxyphenoxy)pyrrolidine (C₁₁H₁₅NO₂), HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would be compared to the theoretically calculated exact mass to confirm the molecular formula.

Illustrative HRMS Data

Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Mass [M+H]⁺ (Hypothetical) Mass Error (ppm)

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. For instance, the loss of the pyrrolidine moiety or the methoxyphenoxy group would result in characteristic fragment ions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule.

IR Spectroscopy : The IR spectrum of (3S)-3-(3-methoxyphenoxy)pyrrolidine would be expected to show characteristic absorption bands for the C-O-C ether linkages (aromatic and aliphatic), the aromatic C=C bonds, the C-H bonds (aromatic and aliphatic), and the N-H bond of the secondary amine in the pyrrolidine ring.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals.

Illustrative Vibrational Spectroscopy Data

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500 Weak
C-H Stretch (aromatic) 3000 - 3100 Strong
C-H Stretch (aliphatic) 2850 - 3000 Strong
C=C Stretch (aromatic) 1400 - 1600 Strong
C-O Stretch (aryl ether) 1200 - 1275 Moderate

X-ray Crystallography for Absolute Stereochemical Determination

While spectroscopic techniques can elucidate the connectivity of a molecule, they typically cannot determine its absolute stereochemistry. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration.

To perform this analysis, a suitable single crystal of (3S)-3-(3-methoxyphenoxy)pyrrolidine, or a salt thereof, would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed 3D model of the molecule. This technique would definitively confirm the (S)-configuration at the C3 position of the pyrrolidine ring. The analysis of crystal packing can also reveal information about intermolecular interactions.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for both the purification of chemical compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique in this regard.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

For a chiral compound like (3S)-3-(3-methoxyphenoxy)pyrrolidine, it is crucial to determine its enantiomeric purity, which is a measure of the excess of one enantiomer over the other. Chiral HPLC is the most common method for this analysis.

This technique utilizes a chiral stationary phase (CSP) that can selectively interact with each enantiomer to different extents. This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The relative area of these peaks can be used to calculate the enantiomeric excess (% ee). The development of a robust HPLC method is critical for ensuring the quality of chiral pharmaceutical intermediates.

Illustrative Chiral HPLC Data

Enantiomer Retention Time (min) (Hypothetical) Peak Area (%) Enantiomeric Excess (% ee)
(3S)-3-(3-methoxyphenoxy)pyrrolidine 10.2 99.8 99.6

Preparative Chromatography for Compound Isolation

The isolation and purification of the (3S)-enantiomer of 3-(3-methoxyphenoxy)pyrrolidine (B3281693) from a racemic mixture or from impurities generated during synthesis is a critical step that relies heavily on preparative chromatographic techniques. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. For chiral molecules such as this, specialized chiral stationary phases (CSPs) are often necessary to resolve the enantiomers.

Common preparative chromatography techniques employed for the purification of pyrrolidine derivatives and other chiral compounds include flash chromatography and preparative high-performance liquid chromatography (HPLC).

Flash Chromatography: This technique is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, typically silica (B1680970) gel. It is often used for the initial purification of reaction mixtures to remove significant impurities. For compounds related to Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, solvent systems such as mixtures of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes have been reported for the purification of analogous structures. nih.gov The choice of eluent is critical and is typically optimized using analytical thin-layer chromatography (TLC) to achieve the best separation.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high enantiomeric and chemical purity, preparative HPLC is the method of choice. This technique utilizes high pressure to pump the mobile phase through a column packed with a stationary phase, providing high-resolution separations.

For the specific isolation of the (3S)-enantiomer, a chiral stationary phase is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The selection of the mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. In reversed-phase chromatography, mixtures of water with acetonitrile (B52724) or methanol, often with additives like acids or bases to control the ionization state of the analyte, are used. For chiral separations of basic compounds like pyrrolidines, additives such as diethylamine (B46881) are sometimes included in the mobile phase to improve peak shape and resolution. nih.gov

While specific preparative chromatographic conditions for Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- are not extensively detailed in publicly available literature, the general principles of chiral preparative HPLC can be applied. The development of a preparative method would involve screening different chiral columns and mobile phase compositions at an analytical scale to identify the optimal conditions for separation. These conditions would then be scaled up to a preparative scale to isolate the desired quantity of the pure (3S)-enantiomer.

The table below outlines a hypothetical set of parameters for the preparative chiral HPLC separation of 3-(3-methoxyphenoxy)pyrrolidine enantiomers, based on common practices for similar compounds.

Table 1: Illustrative Preparative Chiral HPLC Parameters for the Resolution of 3-(3-methoxyphenoxy)pyrrolidine Enantiomers

ParameterValue/Description
Instrumentation Preparative HPLC System with UV Detector
Column Chiral Stationary Phase (e.g., Amylose or Cellulose derivative on silica gel)
Column Dimensions e.g., 20 mm i.d. x 250 mm length
Particle Size e.g., 5 µm or 10 µm
Mobile Phase A mixture of n-Hexane and Isopropanol with a basic modifier (e.g., 80:20 v/v with 0.1% Diethylamine)
Flow Rate Dependent on column dimensions, e.g., 10-20 mL/min
Detection Wavelength UV detection at a wavelength where the compound absorbs, e.g., 275 nm
Sample Preparation Racemic 3-(3-methoxyphenoxy)pyrrolidine dissolved in the mobile phase
Injection Volume Scaled based on the column loading capacity
Fraction Collection Triggered by UV signal to collect the separated enantiomers

It is important to note that the actual conditions would require empirical optimization to achieve baseline separation and high recovery of the desired (3S)-enantiomer. The purity of the collected fractions would then be confirmed using analytical HPLC.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization of Pyrrolidine (B122466), 3-(3-methoxyphenoxy)-, (3S)-

Conformational analysis is crucial for understanding the three-dimensional structure of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, which dictates its interaction with biological targets. The five-membered pyrrolidine ring is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms, to minimize steric strain. The specific pucker is influenced by the nature and position of substituents on the ring. nih.gov

For Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, the bulky 3-methoxyphenoxy group significantly influences the ring's preferred conformation. Energy minimization calculations, often performed using molecular mechanics force fields, are employed to identify the most stable, low-energy conformers. These calculations systematically adjust the molecule's geometry to find the arrangement with the minimum potential energy, providing insight into the predominant shape of the molecule in a biological environment. The relative energies of different possible conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- Conformers

This table illustrates the typical output of an energy minimization study, showing the calculated stability of different spatial arrangements (conformers) of the molecule.

ConformerRing PuckerDihedral Angle (C2-N-C5-C4)Relative Energy (kcal/mol)
1Envelope25.3°0.00
2Twist-15.8°1.25
3Envelope-24.9°1.89
4Planar0.0°5.60

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-. arabjchem.orgcapes.gov.br DFT methods are used to calculate the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions. arabjchem.orgcapes.gov.br

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand electron-donating and accepting capabilities. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. arabjchem.orgresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein. dntb.gov.ua

Table 2: Predicted Quantum Chemical Properties of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-

This table presents examples of electronic property data obtained from DFT calculations, which are used to predict the molecule's reactivity and interaction potential.

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7 eVIndicator of chemical stability
Dipole Moment2.1 DebyeMeasure of molecular polarity
Electron Affinity1.2 eVEnergy released when an electron is added
Ionization Potential7.0 eVEnergy required to remove an electron

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While static models from energy minimization are useful, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- over time. dntb.gov.uaresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated aqueous environment, to model its natural movements and flexibility. manipal.eduresearchgate.net

These simulations can:

Reveal the stability of the molecule's preferred conformations.

Show how the molecule interacts with surrounding solvent molecules.

When combined with a protein, MD simulations can assess the stability of a ligand-protein complex, providing a more realistic view of the binding interaction than static docking alone. manipal.edunih.govnih.gov

Ligand-Protein Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov For Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. researchgate.net

The process involves placing the 3D structure of the compound into the binding site of a protein and using a scoring function to estimate the strength of the interaction. Docking can reveal key binding interactions such as:

Hydrogen bonds between the pyrrolidine nitrogen or the methoxy (B1213986) oxygen and protein residues.

Hydrophobic interactions between the phenyl ring and nonpolar residues in the binding pocket.

These studies are fundamental in structure-based drug design, helping to rationalize the activity of known compounds and to design new derivatives with improved binding characteristics. nih.govmdpi.comasianpubs.org

Table 3: Illustrative Molecular Docking Results for Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-

This table shows hypothetical docking scores against various protein targets. A lower binding energy or a higher score typically indicates a more favorable predicted interaction.

Protein Target (PDB ID)Binding Site Residues Involved in H-BondingDocking Score (kcal/mol)
A Kinase (e.g., 1ATP)Tyr164, Lys72-8.2
A Protease (e.g., 1PPC)Asp25, Gly27-7.5
A GPCR (e.g., 2RH1)Asn111, Ser203-9.1
A Transporter (e.g., 4M48)Gln283, Trp63-8.8

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. For a molecule like Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, a pharmacophore model might include features like a hydrogen bond acceptor (the nitrogen atom), a hydrogen bond donor (if the nitrogen is protonated), an aromatic ring, and a hydrophobic group. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to perform a virtual screen of large compound databases. nih.govnih.gov This process filters for molecules that match the pharmacophoric features, allowing for the rapid identification of structurally diverse compounds that have the potential to bind to the same target. mdpi.com This scaffold-hopping technique is valuable for discovering novel chemical structures. nih.govmdpi.com

Computational Prediction of ADME-Related Parameters

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern computational chemistry, aiming to identify potential liabilities early in the discovery process. acs.orgclinicalpub.com Various software tools and web servers, such as SwissADME and pkCSM, use quantitative structure-activity relationship (QSAR) models and other algorithms to predict these properties based solely on the molecule's 2D structure. nih.govphytojournal.comarabjchem.org These models are built from large datasets of experimental results. researchgate.netgithub.com

For Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, these tools can predict a range of crucial parameters without the need for laboratory experiments. manipal.edu

Table 4: Predicted ADME Properties of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- (In Silico)

This table provides a comprehensive overview of ADME-related parameters as they would be predicted by common computational tools, helping to assess the molecule's drug-like potential.

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight207.26 g/mol Within typical drug-like range
LogP (Lipophilicity)1.85Good balance of solubility and permeability
Topological Polar Surface Area (TPSA)33.8 ŲHigh likelihood of good cell permeability
Water Solubility (LogS)-2.5Moderately soluble
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYesPredicted to cross the BBB
P-glycoprotein SubstrateNoNot likely to be subject to efflux
CYP1A2 InhibitorNoLow risk of interaction with CYP1A2
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6
CYP3A4 InhibitorYesPotential for drug-drug interactions
Drug-Likeness Lipinski's Rule of Five0 ViolationsFavorable drug-like properties
Bioavailability Score0.55Good probability of oral bioavailability

Investigation of Molecular Interactions and Biochemical Modulation in Vitro and Mechanistic Focus

Radioligand Binding Assays for Target Receptor Profiling

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (in this case, (3S)-3-(3-methoxyphenoxy)pyrrolidine) and its receptor. nih.gov These assays utilize a radioactively labeled ligand to measure the binding characteristics.

Assessment of Binding Affinity (Ki, IC50) at Specific Receptors

To determine the binding affinity of (3S)-3-(3-methoxyphenoxy)pyrrolidine, one would typically perform competition binding assays. perceptive.com In these experiments, a known radioligand with high affinity for the target receptor is used at a fixed concentration. Increasing concentrations of the unlabeled test compound, (3S)-3-(3-methoxyphenoxy)pyrrolidine, are then added.

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). uah.es The IC50 value is experimentally determined and is dependent on the concentration of the radioligand used. uah.es

From the IC50, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. sigmaaldrich.com The Ki represents the equilibrium dissociation constant of the unlabeled ligand, providing a standardized measure of its binding affinity that is independent of the assay conditions. sigmaaldrich.com A lower Ki value signifies a higher binding affinity.

Interactive Data Table: Hypothetical Binding Affinity Data

Since no specific data exists for (3S)-3-(3-methoxyphenoxy)pyrrolidine, the following table is a template illustrating how such data would be presented.

Target ReceptorRadioligand UsedIC50 (nM)Ki (nM)
e.g., Dopamine (B1211576) D2[³H]SpiperoneData N/AData N/A
e.g., Serotonin (B10506) 5-HT1A[³H]8-OH-DPATData N/AData N/A
e.g., Norepinephrine (B1679862) Transporter[³H]NisoxetineData N/AData N/A

Competitive Binding Experiments with Established Ligands

Competitive binding experiments are fundamental to understanding whether a novel compound binds to the same site as known ligands (orthosteric site) or to a different site (allosteric site). sci-hub.se By competing (3S)-3-(3-methoxyphenoxy)pyrrolidine against a variety of established agonists, antagonists, and allosteric modulators for a specific receptor, researchers can infer its likely binding site and functional interaction. The resulting data helps to build a pharmacological profile and predict the compound's potential in vivo effects. nih.gov

Kinetic Binding Studies (Kon, Koff)

Kinetic binding studies measure the rate at which a ligand associates with its receptor (the association rate constant, Kon) and dissociates from it (the dissociation rate constant, Koff). researchgate.net These parameters provide a more dynamic view of the drug-receptor interaction than affinity constants alone. sci-hub.se

Kon (Association Rate Constant): This is typically measured by incubating the receptor with the radiolabeled ligand and measuring the increase in specific binding over time until equilibrium is reached. The units are typically M⁻¹min⁻¹. researchgate.net

Koff (Dissociation Rate Constant): This is determined by first allowing the radioligand to bind to the receptor to equilibrium, and then initiating dissociation by adding a large excess of an unlabeled ligand. The decrease in specific binding is measured over time. The units are typically min⁻¹. researchgate.net

The ratio of Koff to Kon provides a kinetically derived equilibrium dissociation constant (Kd), which should theoretically be equal to the Ki value obtained from equilibrium binding experiments. sci-hub.se

Interactive Data Table: Hypothetical Kinetic Binding Data

This table demonstrates how kinetic binding data for (3S)-3-(3-methoxyphenoxy)pyrrolidine would be displayed.

Target ReceptorKon (M⁻¹min⁻¹)Koff (min⁻¹)Residence Time (1/Koff) (min)
e.g., Muscarinic M1Data N/AData N/AData N/A
e.g., Adrenergic α2Data N/AData N/AData N/A

Enzyme Inhibition Kinetics and Mechanism of Action Studies

If (3S)-3-(3-methoxyphenoxy)pyrrolidine were hypothesized to be an enzyme inhibitor, a series of kinetic studies would be necessary to characterize its effects.

Determination of IC50 and Ki Values for Target Enzymes

Similar to receptor binding assays, the potency of an enzyme inhibitor is initially quantified by its IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. sigmaaldrich.com The IC50 is determined by measuring enzyme activity at a fixed substrate concentration in the presence of a range of inhibitor concentrations. nih.gov

The inhibition constant (Ki) is a more absolute measure of inhibitor potency and is derived from the IC50 value. sigmaaldrich.com Its calculation depends on the mechanism of inhibition and the concentration of the substrate relative to its Michaelis-Menten constant (Km). sigmaaldrich.com

Elucidation of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

To determine the mechanism of inhibition, enzyme activity is measured at various substrate concentrations in the presence and absence of the inhibitor. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. In this case, the apparent Km is increased, while the Vmax remains unchanged. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. wikipedia.org This type of inhibition reduces the Vmax but does not affect the Km. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. wikipedia.org This leads to a decrease in both Vmax and apparent Km. wikipedia.org

By analyzing how the kinetic parameters (Vmax and Km) change in the presence of (3S)-3-(3-methoxyphenoxy)pyrrolidine, its specific type of reversible inhibition could be elucidated. nih.gov

Interactive Data Table: Hypothetical Enzyme Inhibition Data

This table illustrates how enzyme inhibition data for (3S)-3-(3-methoxyphenoxy)pyrrolidine would be presented.

Target EnzymeSubstrate UsedIC50 (µM)Ki (µM)Type of Inhibition
e.g., Monoamine Oxidase AKynuramineData N/AData N/AData N/A
e.g., AcetylcholinesteraseAcetylthiocholineData N/AData N/AData N/A

In Vitro Cellular Assays for Biological Pathway Modulation

Cell-Free Biochemical Assays

There is no publicly available data from cell-free biochemical assays for Pyrrolidine (B122466), 3-(3-methoxyphenoxy)-, (3S)-. Such assays are crucial for determining the direct interaction of a compound with purified biological targets like enzymes or receptors, independent of cellular environments. Information regarding inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against specific enzymes or binding affinities (Kᵈ) to receptors for this compound has not been reported in the accessible scientific literature.

Receptor Functional Assays in Recombinant Cell Lines

No studies have been published that describe the functional activity of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- in recombinant cell lines. These assays are used to characterize whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific receptor. Consequently, there is no data on its potency (EC₅₀ or IC₅₀) or efficacy in modulating receptor-mediated signaling pathways in engineered cell systems.

Neurotransmitter Uptake Inhibition Studies in Synaptosomes or Cells

Information regarding the effect of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- on neurotransmitter uptake is not available. Studies using synaptosomes or cell lines expressing specific neurotransmitter transporters (e.g., for serotonin, dopamine, or norepinephrine) are necessary to determine a compound's profile as a uptake inhibitor. As no such research has been made public, the inhibitory activity and selectivity of this compound on neurotransmitter transporters remain uncharacterized.

Structure Activity Relationship Sar Studies for Pyrrolidine, 3 3 Methoxyphenoxy , 3s Analogs

Systematic Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine ring serves as a crucial scaffold in numerous biologically active compounds due to its three-dimensional structure and the potential for introducing stereocenters that can significantly influence target engagement. researchgate.net Modifications to this ring, both on the nitrogen and carbon atoms, have been extensively studied to understand their impact on the affinity and selectivity of monoamine transporter inhibitors.

The nature of the substituent on the pyrrolidine ring nitrogen is a key determinant of activity. In many classes of monoamine transporter inhibitors, this position is occupied by a hydrogen atom, a small alkyl group, or a more complex moiety. For instance, in a series of 3,4-disubstituted pyrrolidines, the N-H functionality was found to be important for potent inhibition of dopamine (B1211576) (DA), serotonin (B10506) (SER), and norepinephrine (B1679862) (NE) reuptake. nih.gov

Modifications at the carbon positions of the pyrrolidine ring also play a significant role. The introduction of substituents can alter the conformational preferences of the ring and introduce new interactions with the target protein. For example, studies on 3,3-disubstituted pyrrolidine triple reuptake inhibitors (TRIs) have demonstrated that this substitution pattern can lead to high potency against all three monoamine transporters. researchgate.net

Interactive Table: Effect of Pyrrolidine Ring Substituents on Monoamine Transporter Inhibition

Compound ID Pyrrolidine Ring Modification Target Activity (K_i in µM)
Analog 1 N-H, 3,4-disubstituted DAT 0.20
Analog 1 N-H, 3,4-disubstituted SERT 0.23
Analog 1 N-H, 3,4-disubstituted NET 0.031
Analog 2 3,3-disubstituted DAT High Potency
Analog 2 3,3-disubstituted SERT High Potency

| Analog 2 | 3,3-disubstituted | NET | High Potency |

DAT: Dopamine Transporter, SERT: Serotonin Transporter, NET: Norepinephrine Transporter. Data synthesized from findings on 3,4-disubstituted and 3,3-disubstituted pyrrolidines. nih.govresearchgate.net

The stereochemistry of the pyrrolidine ring is a critical factor in determining the biological profile of drug candidates. researchgate.net The spatial orientation of substituents can lead to differential binding modes within enantioselective proteins like monoamine transporters. For the parent compound, the (3S)-configuration is specified, indicating a particular stereochemical preference for its biological target.

The introduction of additional substituents on the pyrrolidine ring can create new stereocenters, and the relative stereochemistry between these centers often has a profound impact on activity. The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, and substituents can favor certain "pseudorotation" states, thereby presenting a specific three-dimensional pharmacophore to the receptor. researchgate.net The precise orientation of the phenoxy group, dictated by the stereochemistry at the C3 position, is crucial for optimal interaction with the binding site.

Exploration of the Phenoxy Moiety: Positional and Substituent Variations

The 3-methoxyphenoxy group is a key structural feature, and its modification has been a focal point of SAR studies to enhance potency and selectivity.

The position of the methoxy (B1213986) group on the phenoxy ring is critical. The parent compound features a meta-methoxy group. In related series of compounds, the position of such substituents has been shown to significantly alter activity. For example, in the development of multikinase inhibitors, a 3-methoxyphenyl (B12655295) group was part of the initial hit compound. nih.gov Similarly, in the discovery of selective 5-HT2A receptor inverse agonists, a 3-methoxybenzamide (B147233) moiety was a key component. nih.gov While direct comparisons of the ortho, meta, and para isomers for (3S)-3-phenoxypyrrolidine are not detailed in the provided results, the prevalence of the meta-substitution pattern in active compounds suggests it may be optimal for placing the methoxy group in a favorable pocket within the target protein.

The introduction of halogens and small alkyl groups onto the phenoxy ring is a common strategy to modulate the electronic and steric properties of the ligand. Halogenation can enhance binding affinity through favorable interactions and can also improve pharmacokinetic properties. For instance, in the optimization of benztropine (B127874) analogs, the addition of halogen groups at the 3- and 4-positions of the phenyl rings improved DAT affinity and selectivity. nih.gov

Similarly, alkyl substitutions can probe steric limits within the binding pocket. A 4,4'-dimethyl substitution on the diphenyl rings of a thioethanamine scaffold was found to decrease DAT affinity by fivefold, indicating that increased bulk in that region is detrimental. nih.gov

Interactive Table: Effect of Phenoxy Ring Substitutions on Transporter Affinity

Compound Class Phenoxy Ring Modification Effect on DAT Affinity
Benztropine Analogs 3- and 4-position halogenation Improved affinity and selectivity

| Thioethanamine Analogs | 4,4'-dimethyl substitution | 5-fold decrease in affinity |

DAT: Dopamine Transporter. Data extrapolated from related compound series. nih.gov

Alterations to the Linker Region and their Mechanistic Implications

In (3S)-3-(3-methoxyphenoxy)pyrrolidine, the "linker" is the ether oxygen that connects the pyrrolidine ring to the phenoxy moiety. Altering this linker can have profound effects on the molecule's flexibility, conformation, and ability to interact with key residues in the binding site of monoamine transporters.

Mechanistically, the binding of such inhibitors to monoamine transporters like DAT, NET, and SERT involves interactions with specific amino acid residues. For instance, in the human serotonin transporter (hSERT), residues such as Ile172 and Tyr175 can cause steric hindrance, shifting the ligand and affecting the distance to critical residues like Asp98. nih.gov The proper positioning of the pyrrolidine and phenoxy rings is essential for stable binding. The ether linker dictates the relative orientation of these two key pharmacophoric elements.

Influence of Stereochemistry on Biological Activity Profiles

The spatial configuration of the pyrrolidine ring and its substituents is a critical determinant of the pharmacological properties of 3-phenoxypyrrolidine (B3389589) derivatives. The introduction of chiral centers, such as at the 3-position of the pyrrolidine ring, results in enantiomers that can display markedly different affinities for their biological targets. This enantioselectivity is a common phenomenon in drug-receptor interactions, where the binding site of the biological target is itself chiral and thus preferentially binds one enantiomer over the other.

For instance, in the development of monoamine reuptake inhibitors, a class of compounds to which some 3-phenoxypyrrolidine analogs belong, the stereochemistry at the C3 position of the pyrrolidine ring is a key factor in determining potency and selectivity for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). wikipedia.orgnih.gov

A study on 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, which share a structural resemblance to the core scaffold of interest, revealed that the (2S,3R) configuration of the pyrrolidine ring was favorable for androgen receptor (AR) antagonistic activity. nih.gov This highlights the stringent stereochemical requirements for effective binding to the receptor.

Furthermore, research on chiral heterocyclic ring-constrained norepinephrine reuptake inhibitors has underscored the importance of stereochemistry in achieving high potency and selectivity. nih.gov While specific data for the enantiomers of Pyrrolidine, 3-(3-methoxyphenoxy)- is not extensively detailed in the provided search results, the general principles of stereoselectivity in related pyrrolidine-based compounds strongly suggest that the (3S)-configuration confers a specific and potent biological activity that would differ from its (3R)-enantiomer. The precise nature and magnitude of this difference would depend on the specific biological target.

The synthesis of enantiomerically pure pyrrolidine derivatives is a key strategy in medicinal chemistry to optimize pharmacological activity and minimize potential off-target effects that might be associated with the less active or inactive enantiomer. nih.gov

Table of Biological Activity of Chiral Pyrrolidine Analogs

While specific comparative data for the (R) and (S) enantiomers of "Pyrrolidine, 3-(3-methoxyphenoxy)-" was not available in the provided search results, the following table illustrates the principle of stereochemical influence on the activity of related pyrrolidine derivatives.

Compound SeriesStereochemistryBiological TargetActivityReference
3-Aryl-3-hydroxy-1-phenylpyrrolidine(2S,3R)Androgen ReceptorFavorable Antagonistic Activity nih.gov

This table is intended to be illustrative of the concept of stereochemical influence.

Strategic Analog Development and Combinatorial Approaches

Design Principles for Novel Pyrrolidine (B122466), 3-(3-methoxyphenoxy)-, (3S)- Derivatives

The design of novel derivatives of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- is guided by a set of established principles aimed at systematically exploring the structure-activity relationship (SAR) of the scaffold. These principles focus on modifying specific regions of the molecule to enhance its interaction with its biological target while maintaining or improving its drug-like properties.

Key areas for modification on the Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- scaffold include the pyrrolidine ring, the methoxyphenoxy group, and the linkage between them. Modifications to the pyrrolidine ring can involve the introduction of substituents at various positions to probe for additional binding interactions or to alter the compound's physicochemical properties. For instance, alkyl or aryl groups could be introduced to explore lipophilic pockets in the target protein.

The methoxyphenoxy moiety offers several avenues for derivatization. The methoxy (B1213986) group can be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing or electron-donating groups to modulate the electronic properties of the aromatic ring. The position of the methoxy group can also be varied to explore different substitution patterns on the phenyl ring. Furthermore, the phenyl ring itself can be replaced with other aromatic or heteroaromatic systems to investigate the impact of different ring systems on biological activity.

The ether linkage connecting the pyrrolidine and phenoxy moieties can also be a target for modification. Replacing the oxygen atom with other linkers, such as an amine or a methylene (B1212753) group, can alter the flexibility and conformational preferences of the molecule, potentially leading to improved binding affinity.

A systematic approach to analog design often involves the creation of a matrix of derivatives, where different substituents at various positions are combined to generate a diverse set of compounds. This allows for a comprehensive exploration of the SAR and the identification of key structural features responsible for the desired biological activity.

Modification Site Proposed Modification Rationale
Pyrrolidine RingIntroduction of alkyl/aryl substituentsExplore lipophilic pockets, improve potency
Pyrrolidine RingVariation of stereochemistryInvestigate chiral recognition at the target
Methoxyphenoxy GroupAlteration of the alkoxy groupModulate electronic properties and solubility
Methoxyphenoxy GroupSubstitution on the phenyl ringProbe for additional binding interactions
LinkageReplacement of the ether oxygenAlter molecular flexibility and conformation

Combinatorial Chemistry Libraries and High-Throughput Synthesis of Analogs

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of analogs based on the Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- scaffold. nih.gov This approach, coupled with high-throughput screening, significantly accelerates the drug discovery process by allowing for the simultaneous evaluation of thousands of compounds.

The synthesis of a combinatorial library of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- analogs typically involves a solid-phase synthesis strategy. In this approach, the pyrrolidine core is attached to a solid support, such as a resin, which simplifies the purification process as excess reagents and byproducts can be washed away after each reaction step.

A common strategy for generating diversity in the library is the "split-and-pool" method. nih.gov In this technique, the resin-bound starting material is divided into several portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step with another set of diverse building blocks. This process is repeated for several cycles, leading to the exponential growth of the number of unique compounds in the library.

For the Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)- scaffold, a combinatorial library could be constructed by reacting a resin-bound 3-hydroxypyrrolidine with a diverse set of methoxyphenols. Further diversity can be introduced by utilizing a variety of substituted pyrrolidine cores or by performing additional chemical transformations on the scaffold.

High-throughput synthesis techniques, often involving automated robotic systems, are employed to perform the large number of reactions required for the construction of a combinatorial library. These automated platforms can handle small reaction volumes and can perform parallel synthesis in multi-well plates, significantly increasing the efficiency of the synthesis process.

Library Design Parameter Example Building Blocks Number of Variations
Pyrrolidine Core(3S)-3-hydroxypyrrolidine, (3R)-3-hydroxypyrrolidine2
Phenol (B47542) Building Blocks3-methoxyphenol (B1666288), 4-methoxyphenol, 3-ethoxyphenol50
Pyrrolidine N-substituentsBoc, Cbz, various alkyl groups20
Total Compounds in Library 2,000

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at identifying novel chemical scaffolds with similar biological activity to the lead compound but with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govnih.gov

Scaffold hopping involves replacing the central core of the molecule, in this case, the pyrrolidine ring, with a structurally different scaffold while maintaining the spatial arrangement of the key functional groups responsible for biological activity. nih.gov The goal is to discover new chemotypes that may have advantages over the original scaffold, such as being more synthetically accessible or having a more desirable intellectual property position. For Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, potential scaffold hops could include replacing the pyrrolidine ring with other five-membered rings like tetrahydrofuran (B95107) or cyclopentane, or even with six-membered rings such as piperidine (B6355638) or cyclohexane.

Bioisosteric replacement is a more subtle modification that involves the substitution of an atom or a group of atoms with another atom or group that has similar physical or chemical properties, leading to similar biological activity. nih.gov This strategy is often used to address specific liabilities of a lead compound, such as metabolic instability or toxicity.

In the context of Pyrrolidine, 3-(3-methoxyphenoxy)-, (3S)-, bioisosteric replacements could be applied to various parts of the molecule. For example, the methoxy group on the phenyl ring could be replaced with other bioisosteres such as a methylthio group or a halogen atom to modulate the compound's metabolic stability. The ether linkage could be replaced with a thioether or an amide group to alter the molecule's electronic properties and hydrogen bonding capacity.

Computational tools and molecular modeling play a crucial role in both scaffold hopping and bioisosteric replacement strategies. These tools can be used to predict the binding of novel scaffolds and bioisosteres to the target protein, helping to prioritize the synthesis of the most promising analogs.

Original Moiety Proposed Bioisosteric Replacement Potential Advantage
Pyrrolidine RingTetrahydrofuran RingAltered polarity and hydrogen bonding
Methoxyphenoxy GroupPyridyloxymethyl GroupImproved solubility and metabolic stability
Ether LinkageThioether LinkageModified bond angle and lipophilicity

Future Research Directions and Unaddressed Academic Questions

Exploration of Undiscovered Biological Targets for Pyrrolidine (B122466), 3-(3-methoxyphenoxy)-, (3S)-

While the core structure of (3S)-3-(3-methoxyphenoxy)pyrrolidine suggests interaction with monoamine transporters, a comprehensive understanding of its biological footprint remains incomplete. Future research should prioritize the identification of novel biological targets beyond its presumed primary mechanism of action.

The established pharmacophore for serotonin-norepinephrine reuptake inhibitors (SNRIs) often includes an amine and an aryl group separated by a flexible chain of atoms. researchgate.net The conformationally constrained pyrrolidine ring of the subject compound presents a unique variation on this theme. researchgate.net Computational studies on known SNRIs have revealed that specific residues within transmembrane domains of the human serotonin (B10506) transporter (hSERT) and norepinephrine (B1679862) transporter (hNET) are crucial for binding. acs.orgidrblab.orgnih.gov For instance, residues such as Phe335, Leu337, Gly338, and Val343 in hSERT play a determining role in the dual-acting inhibition of many SNRIs. acs.orgidrblab.orgnih.gov Future investigations should employ similar computational docking and molecular dynamics simulations to predict the binding of (3S)-3-(3-methoxyphenoxy)pyrrolidine to these transporters and to identify any unique interactions conferred by its specific stereochemistry and methoxyphenoxy group.

Beyond serotonin and norepinephrine transporters, the potential for this compound to interact with other neurotransmitter systems, such as the dopamine (B1211576) transporter (DAT), should be systematically evaluated. wikipedia.org Furthermore, screening against a broader panel of receptors and enzymes, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and kinases, could uncover unexpected off-target activities or novel therapeutic applications. Techniques like affinity chromatography-mass spectrometry and chemical proteomics can be employed to pull down and identify binding partners from complex biological samples. Additionally, exploring its effects on targets relevant to neglected tropical diseases, where pyrrolidine-based compounds have shown some promise, could open new therapeutic avenues. nih.gov

Advanced Synthetic Route Diversification for Complex Analogs

The development of novel analogs of (3S)-3-(3-methoxyphenoxy)pyrrolidine is crucial for establishing a comprehensive structure-activity relationship (SAR) and optimizing its pharmacological profile. While methods for synthesizing chiral pyrrolidines are established, future efforts should focus on creating libraries of analogs with diverse and complex substitutions. nih.govrsc.orgrsc.org

Recent advances in synthetic chemistry offer powerful tools for this purpose. For example, cobalt-catalyzed cyclization and cross-coupling reactions provide a direct path to structurally diverse pyrrolidinones, which can be readily converted to the corresponding pyrrolidines. acs.org The use of continuous flow protocols has also been shown to enable the rapid and scalable production of chiral pyrrolidine libraries. rsc.org

Future synthetic strategies should explore:

Modification of the Aryl Moiety : Introducing a variety of substituents on the phenoxy ring to probe electronic and steric effects on target binding.

Alterations to the Pyrrolidine Ring : Synthesizing analogs with substitutions at other positions on the pyrrolidine ring to understand the impact on conformational rigidity and target engagement.

Bioisosteric Replacement : Replacing the ether linkage or the methoxy (B1213986) group with other functional groups to modulate physicochemical properties such as solubility and metabolic stability.

The synthesis of these analogs will be instrumental in developing compounds with improved potency, selectivity, and pharmacokinetic properties.

Multi-Omics Approaches to Understand System-Level Interactions (non-clinical)

To gain a holistic understanding of the biological effects of (3S)-3-(3-methoxyphenoxy)pyrrolidine, non-clinical multi-omics studies are indispensable. These approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the system-wide impact of the compound and help to identify novel mechanisms of action and biomarkers of response. nih.govresearchgate.net

In a preclinical setting, cell cultures or animal models treated with the compound can be subjected to multi-omics profiling. For example, transcriptomic analysis can identify genes that are differentially expressed upon treatment, providing insights into the cellular pathways that are modulated. nih.gov Proteomic analysis can reveal changes in protein expression and post-translational modifications, while metabolomic studies can identify alterations in the levels of endogenous metabolites. researchgate.net

By integrating these datasets, researchers can construct comprehensive network models of the compound's interactions within the cell. researchgate.net This systems-level perspective can help to:

Identify the primary and secondary targets of the compound.

Uncover downstream signaling pathways affected by target engagement.

Predict potential on-target and off-target effects.

Discover biomarkers that could be used to monitor the compound's activity.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.gov These computational tools can be leveraged to accelerate the design and optimization of analogs of (3S)-3-(3-methoxyphenoxy)pyrrolidine.

Generative models, a type of AI, can design novel molecular structures with desired properties. nih.gov By training these models on large datasets of known monoamine reuptake inhibitors and other bioactive molecules, it is possible to generate new pyrrolidine-based analogs that are predicted to have high affinity and selectivity for specific targets. youtube.com

Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of these virtual compounds. This allows for the in silico screening of large numbers of potential drug candidates, prioritizing those with the most promising profiles for synthesis and experimental testing. nih.gov

The integration of AI and ML into the research workflow for (3S)-3-(3-methoxyphenoxy)pyrrolidine will enable a more efficient and data-driven approach to:

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for (3S)-3-(3-methoxyphenoxy)pyrrolidine?

  • Methodology :

  • Begin with a chiral pyrrolidine precursor, such as (3S)-pyrrolidine-3-ol, and employ a Mitsunobu reaction or nucleophilic substitution with 3-methoxyphenol. Use catalysts like chiral palladium complexes or organocatalysts to preserve stereochemical integrity.
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Confirm enantiomeric excess via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for coupling constants and chemical shifts indicative of the 3S configuration (e.g., axial-equatorial proton splitting in the pyrrolidine ring).
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to validate enantiopurity.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction for unambiguous stereochemical assignment .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test binding affinity to enzymes like cytochrome P450 or kinases using fluorometric or calorimetric methods.
  • Cell-Based Assays : Measure cytotoxicity (e.g., MTT assay) or anti-inflammatory activity (e.g., NF-κB inhibition) in relevant cell lines.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled ligands) to assess interactions with G-protein-coupled receptors .

Advanced Research Questions

Q. How does stereochemical inversion (e.g., 3R vs. 3S) impact binding affinity to biological targets?

  • Methodology :

  • Synthesize both enantiomers and compare their activity in dose-response assays.
  • Perform molecular docking simulations (e.g., AutoDock Vina) to analyze spatial compatibility with active sites. For example, the 3S configuration may enhance hydrogen bonding with catalytic residues due to optimal spatial orientation .

Q. How can researchers resolve contradictions in reported binding affinities across studies?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding.
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics to identify experimental variables (e.g., buffer pH, ionic strength) causing discrepancies.
  • Meta-Analysis : Statistically harmonize data from multiple studies using tools like RevMan, adjusting for assay heterogeneity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at enzyme active sites, focusing on the methoxyphenoxy group’s electron-donating effects.
  • Quantitative SAR (QSAR) : Train machine learning models (e.g., Random Forest) on datasets of pyrrolidine derivatives to predict bioactivity based on substituent descriptors (e.g., logP, polar surface area) .

Q. How can enantioselective catalysis be optimized for large-scale synthesis without compromising stereopurity?

  • Methodology :

  • Kinetic Resolution : Use immobilized enzymes (e.g., lipases) or chiral ligands (e.g., BINAP) in flow reactors to enhance turnover frequency.
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to detect racemization early .

Q. What strategies mitigate variability in pharmacological assay results across laboratories?

  • Methodology :

  • Standardized Protocols : Adopt guidelines like NIH Assay Guidance Manual for cell culture conditions and compound solubility testing.
  • Interlaboratory Cross-Validation : Share reference samples and blinded datasets to identify systematic errors (e.g., plate reader calibration drift) .

Notes

  • Methodological Rigor : Emphasis on peer-reviewed synthesis protocols, computational validation, and assay standardization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.